![molecular formula C17H18N4O3S2 B2974445 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 865592-26-3](/img/structure/B2974445.png)

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

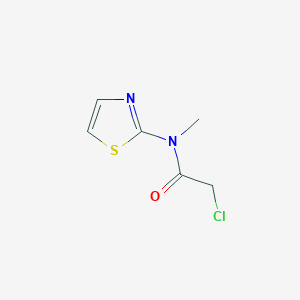

“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide” is a complex organic compound that contains several functional groups . It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of “N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide” would be influenced by its functional groups. For example, the amide group (-CONH2) is typically quite stable and unreactive under normal conditions, but can undergo hydrolysis under acidic or basic conditions .Applications De Recherche Scientifique

Urease Inhibition

This compound has been explored for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer . The inhibition of urease is a promising strategy for a new line of therapy with anti-urease activity, which is crucial in combating the rapid development of resistance by ureolytic bacteria .

Anti-inflammatory Activity

Pyridine carboxamide derivatives, including the compound , have been studied for their anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators, which can be beneficial in treating inflammation-related diseases .

Antibacterial Agents

The synthesis of pyridine carboxamide derivatives has been investigated for their use as antibacterial agents . These compounds, through their interaction with bacterial enzymes or cell walls, can potentially serve as a new class of antibiotics, especially in an era where antibiotic resistance is a growing concern .

Molecular Docking Studies

Molecular docking studies of pyridine carboxamide derivatives provide insights into the binding mode of these compounds with target enzymes like urease. This application is significant in the drug discovery process, as it helps in understanding the mode of interaction at the molecular level .

Kinetic Studies

Kinetic studies involving pyridine carboxamide derivatives are essential to determine the rate of enzyme inhibition and to understand the dynamics of the inhibitory process. Such studies are crucial for the development of effective enzyme inhibitors .

ADME Profile Analysis

The compound has been subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) profile analysis to assess its pharmacokinetics. This is vital for predicting the compound’s behavior in the human body, which influences its potential as a therapeutic agent .

Schiff’s Bases Applications

Pyridine carboxamide derivatives are also involved in the formation of Schiff’s bases, which have a wide range of applications such as catalysts, dyes, components in the polymer industry, and stabilizers .

Synthesis of Novel Structures

The compound is used in the synthesis of novel structures via condensation reactions. These novel structures can have significant activity and are valuable additions to the field of medicinal chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSWGCCAFARGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)

![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2974367.png)

![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)

![4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2974381.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)